molecular formula C13H19NO B3918997 N,N-diethyl-3-phenylpropanamide CAS No. 18859-19-3

N,N-diethyl-3-phenylpropanamide

Cat. No.: B3918997
CAS No.: 18859-19-3
M. Wt: 205.30 g/mol
InChI Key: SEZMMTPBSLASLA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-phenylpropanamide: is an organic compound belonging to the amide class It is characterized by the presence of a phenyl group attached to a propanamide backbone, with two ethyl groups attached to the nitrogen atom

Scientific Research Applications

Chemistry: N,N-diethyl-3-phenylpropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of drugs with analgesic or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It can be employed as a precursor for the synthesis of polymers, resins, and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diethylamine to form the desired amide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide to an amine or alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 3-phenylpropanoic acid or 3-phenylpropanone.

    Reduction: Formation of N,N-diethyl-3-phenylpropanamine or 3-phenylpropanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Comparison with Similar Compounds

    N,N-dimethyl-3-phenylpropanamide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-diisopropyl-3-phenylpropanamide: Similar structure but with isopropyl groups instead of ethyl groups.

    N,N-dibutyl-3-phenylpropanamide: Similar structure but with butyl groups instead of ethyl groups.

Uniqueness: N,N-diethyl-3-phenylpropanamide is unique due to its specific ethyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The ethyl groups may provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-diethyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZMMTPBSLASLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940357
Record name N,N-Diethyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18859-19-3
Record name NSC211876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-phenylpropionic acid (455 mg, 3 mmol, Aldrich), in toluene (2 mL) at RT was slowly added thionyl chloride (0.44 mL, 6 mmol, 2 eq., Aldrich). DMF (2 drops) was added and the solution was stirred at RT for 1 h. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2 (5 mL). Diethylamine (0.78 mL, 7.5 mmol, 2.5 eq., Aldrich) was added dropwise to the CH2Cl2 solution at 0° C. and the reaction mixture was warmed and stirred at RT for 30 min. After evaporation under reduced pressure, the resulting residue was sequentially treated with H2O (5 mL) and EtOAc (5 mL). The organic and aqueous layers were separated and the aqueous layer was extracted with EtOAc (2×5 mL). The combined organic layers were washed with brine, dried with MgSO4 and concentrated under reduced pressure. Purification of the residue was performed using a short silica gel column (silica gel 60, 230-400 mesh) with EtOAc/hexanes as eluent. N,N-diethyl-3-phenylpropanamide (608 mg, 99% yield) was obtained as a colorless oil. Further purification using flash column chromatography was deemed unnecessary. 1H NMR (400 MHz, CDCl3) δ ppm: 7.34-7.14 (m, 5H), 3.38 (q, J=7.09 Hz, 2H), 3.22 (q, J=7.12 Hz, 2H), 2.98 (t, J=7.92 Hz, 2H), 2.59 (t, J=7.90 Hz, 2H), 1.16-1.03 (m, 6H); 13C NMR (101 MHz, CDCl3) δ ppm: 171.16, 141.51, 128.37, 128.35, 125.97, 41.81, 40.13, 35.01, 31.59, 14.20, 13.01.
Quantity
455 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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